molecular formula C15H13F2NO3 B6637649 [2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone

[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone

Cat. No. B6637649
M. Wt: 293.26 g/mol
InChI Key: KWJWDILGWICDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone, commonly known as DFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

DFPM has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and neuroprotective properties. Studies have shown that DFPM can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. DFPM has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, DFPM has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

DFPM's mechanism of action is not fully understood, but studies have suggested that it may act on multiple targets, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. DFPM has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of Akt and mTOR, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DFPM has been found to have several biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and protecting against oxidative stress. DFPM has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

DFPM has several advantages for lab experiments, including its high purity and stability. However, DFPM is relatively expensive and may not be readily available in some labs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DFPM, including investigating its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Further research is also needed to understand its mechanism of action and potential side effects in vivo. Additionally, DFPM's potential as a chemical probe for studying cellular pathways and protein interactions should be explored.

Synthesis Methods

DFPM can be synthesized through a multistep process that involves the reaction of 2,5-difluorobenzaldehyde with methylamine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c16-9-3-4-12(17)11(6-9)13-7-10(19)8-18(13)15(20)14-2-1-5-21-14/h1-6,10,13,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJWDILGWICDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.